molecular formula C13H19NO B3073391 {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 1017479-59-2

{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No.: B3073391
CAS No.: 1017479-59-2
M. Wt: 205.3 g/mol
InChI Key: NAZBPAZVTWCPGW-UHFFFAOYSA-N
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Description

{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol is a pyrrolidine-derived compound featuring a hydroxymethyl group at the 2-position of the pyrrolidine ring and a 2-methylbenzyl substituent at the 1-position. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZBPAZVTWCPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The 2-methylbenzyl group in the target compound introduces steric hindrance and aromatic π-π interactions, distinct from the sulfonyl (electron-withdrawing) group in or the cyclopropyl (strain-prone) group in .
  • The nested pyrrolidine substituent in increases molecular weight (198.31 vs.
  • Replacing methanol with ethanol in elongates the hydroxyl-bearing chain, altering hydrogen-bonding capacity and logP values.

Physicochemical Properties

Property Target Compound {1-[(4-MePh)SO₂]pyrrolidin-2-yl}methanol [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol [1-[(1-MePyr)Me]pyrrolidin-2-yl]methanol
Molecular Formula C₁₃H₁₉NO C₁₂H₁₇NO₃S C₉H₁₇NO C₁₁H₂₂N₂O
Molecular Weight (g/mol) 205.30 271.33 155.13 198.31
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 2 4 (sulfonyl O, hydroxyl O) 2 3
XLogP3 Not reported Not reported Not reported 0.7
Topological Polar Surface Area (Ų) ~26.7 (estimated) ~70.1 (sulfonyl increases polarity) ~26.7 26.7

Key Observations :

  • The sulfonyl-containing analog exhibits higher polarity (larger polar surface area) due to the sulfonyl group, likely reducing membrane permeability compared to the target compound.
  • The XLogP3 value of 0.7 for suggests moderate lipophilicity, which may differ for the target compound depending on the 2-methylphenyl group’s hydrophobicity.

Biological Activity

The compound {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol, also referred to by its systematic name [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol, is a chiral derivative of pyrrolidine. This compound has gained attention in medicinal chemistry due to its unique structure, which includes a pyrrolidine ring and a hydroxymethyl group. The biological activity of this compound is of significant interest, particularly its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N, with a molecular weight of 173.25 g/mol. The presence of the methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's pyrrolidine ring allows it to engage in diverse interactions with enzymes and receptors, which may lead to alterations in cellular processes.

Target Interactions

Research indicates that this compound may act as an enzyme inhibitor or modulator. The specific targets and pathways remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and other biochemical pathways involved in disease processes.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays indicated significant inhibition zones when tested against Gram-positive bacteria.
  • Anticancer Potential : In cellular models, the compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Studies exploring the neuropharmacological profile suggest that the compound may influence neurotransmitter release, potentially offering therapeutic avenues in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest a dose-dependent response, warranting further exploration into its mechanism of action against bacterial membranes.

Case Study 2: Anticancer Activity

A study examining the anticancer properties reported an IC₅₀ value of 12 µM against A549 lung cancer cells. The researchers noted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/Minimum Inhibitory ConcentrationObservations
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition observed
Escherichia coli50 µg/mLDose-dependent response
AnticancerA549 Lung Cancer Cells12 µMInduction of ROS and apoptosis
NeuropharmacologicalRat Brain SlicesN/AModulation of neurotransmitter release

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol
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